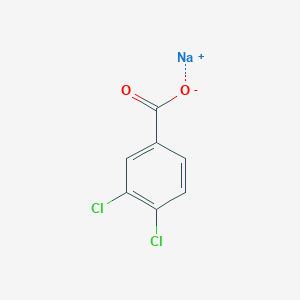

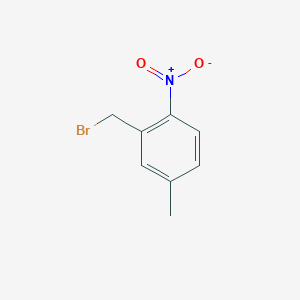

2-(Bromomethyl)-4-methyl-1-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromomethyl-nitrobenzene compounds involves multiple steps, including nitration, bromination, and specific functional group transformations. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, achieving a high yield and purity . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination . These methods could potentially be adapted for the synthesis of 2-(Bromomethyl)-4-methyl-1-nitrobenzene by altering the starting materials and reaction conditions.

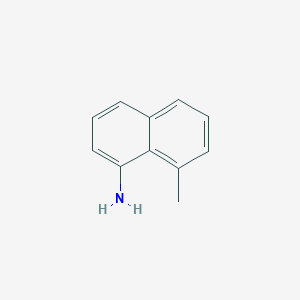

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes can be complex, with various interactions such as C–H···Br, C–Br···Br, and C–Br···π playing roles in the crystal packing . These interactions are crucial for understanding the physical properties and reactivity of such compounds. Although the exact structure of 2-(Bromomethyl)-4-methyl-1-nitrobenzene is not provided, similar analyses could be applied to determine its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Bromomethyl-nitrobenzene compounds can undergo various chemical reactions, including electrosynthetic routes to produce vinylbenzene derivatives and intramolecular nucleophilic substitution/cyclization to yield indan-1-one and inden-1-one derivatives . These reactions demonstrate the versatility of bromomethyl-nitrobenzene compounds in organic synthesis, suggesting that 2-(Bromomethyl)-4-methyl-1-nitrobenzene could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-nitrobenzene compounds are influenced by their molecular structure. For example, the presence of bromomethyl groups can significantly affect the compound's reactivity and interactions with other molecules . The nitro group is a strong electron-withdrawing group, which can impact the electron density distribution within the molecule and its subsequent chemical behavior. The exact properties of 2-(Bromomethyl)-4-methyl-1-nitrobenzene would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates : It's used as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).

Enhancing Organic Synthesis : In organic chemistry, this compound is instrumental in the preparation of nitro aromatic ethers using ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis (K. Harikumar & V. Rajendran, 2014).

Nucleophilic Aromatic Substitution Research : It's used in studying nucleophilic aromatic substitution by hydrogen, where it undergoes reactions like hydride Meisenheimer adducts formation (V. Gold, Adhid Y. Miri, & S. Robinson, 1980).

Polymer Solar Cells Improvement : The compound is used in polymer solar cells to form charge transfer complexes, enhancing the electron transfer process and improving power conversion efficiency (G. Fu et al., 2015).

Kinetics and Reactivity Studies : Its derivatives are used in studying kinetics and reactivity in various chemical reactions, such as the quaternization of benzothiazoles (B. K. Mishra & Sabita Patel, 2002).

Electrochemical Research : It's involved in electrochemical studies, for example, the electrosynthetic routes to 1-Nitro-2-vinylbenzene and 1H-Indole (Peng Du & D. Peters, 2010).

Environmental Chemistry : This compound plays a role in environmental chemistry research, such as studying the ultrafiltration of micellar solutions containing nitrobenzene and 4-nitrophenol (M. Bielska & J. Szymanowski, 2004).

Analytical Chemistry Applications : It's used in spectrophotometric determination methods, for example, in the analysis of anionic surfactants in river waters (K. Higuchi et al., 1980).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound in mind or need information on a specific aspect of “2-(Bromomethyl)-4-methyl-1-nitrobenzene”, please provide more details.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNASNUBBZAFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549093 | |

| Record name | 2-(Bromomethyl)-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-methyl-1-nitrobenzene | |

CAS RN |

110822-05-4 | |

| Record name | 2-(Bromomethyl)-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)